molecular formula C21H16O B1330675 Di-1-naphthylmethanol CAS No. 62784-66-1

Di-1-naphthylmethanol

Cat. No.: B1330675
CAS No.: 62784-66-1
M. Wt: 284.3 g/mol
InChI Key: NHIXQVYVFRYTOB-UHFFFAOYSA-N
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Description

Di-1-naphthylmethanol is an organic compound with the molecular formula C₂₁H₁₆O. It is also known as bis(naphthalen-1-yl)methanol. This compound is characterized by the presence of two naphthyl groups attached to a central methanol moiety. It appears as a white to light yellow crystalline solid and is soluble in organic solvents like toluene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-1-naphthylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Di-1-naphthylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-1-naphthylmethanol has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a fluorescent probe in biological assays due to its naphthyl groups, which exhibit fluorescence.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of di-1-naphthylmethanol involves its interaction with various molecular targets. The naphthyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Dinaphthyl ketone
  • 1,2’-Dinaphthyl ketone
  • 2,2’-Dinaphthyl ketone
  • 1,1’-Dinaphthyl thioketone
  • 1,2’-Dinaphthyl thioketone
  • 2,2’-Dinaphthyl thioketone
  • 1,1’-Dinaphthyldiazomethane
  • 1,2’-Dinaphthyldiazomethane
  • 2,2’-Dinaphthyldiazomethane

Uniqueness

Di-1-naphthylmethanol is unique due to its dual naphthyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

dinaphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIXQVYVFRYTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343958
Record name Di-1-naphthylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62784-66-1
Record name Di-1-naphthylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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